ethyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetate
Description
This compound (CAS: Not explicitly listed; synonyms in ) features a benzo[c]chromen-6-one core fused with a cyclohexane ring, substituted at position 3 with a phenoxyacetate ester and at position 4 with a methyl group. Its molecular formula is C24H24O5, with a molecular weight of 392.45 g/mol.
Properties
IUPAC Name |
ethyl 2-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]-2-phenylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O5/c1-3-27-24(26)22(16-9-5-4-6-10-16)28-20-14-13-18-17-11-7-8-12-19(17)23(25)29-21(18)15(20)2/h4-6,9-10,13-14,22H,3,7-8,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTAZNPFOLQSJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)OC2=C(C3=C(C=C2)C4=C(CCCC4)C(=O)O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl (4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxyacetate is a compound belonging to the class of benzochromenes, which have garnered attention due to their diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down into two main components: the benzo[c]chromene moiety and the ethoxyphenylacetate group. The presence of the 4-methyl and 6-oxo substituents significantly impacts its biological activity.
Pharmacological Activities
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Antioxidant Activity :
Research has indicated that benzochromene derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. The antioxidant activity is primarily attributed to the phenolic hydroxyl groups which can donate electrons to free radicals. -
Anti-inflammatory Effects :
Studies have shown that compounds similar to ethyl (4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxyacetate possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX)-1 and COX-2. For instance, a related compound demonstrated an IC50 value lower than that of standard anti-inflammatory drugs like diclofenac . -
Antitumor Activity :
The benzochromene scaffold has been linked to anticancer properties. Compounds within this class have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Specific derivatives have been reported to target multiple signaling pathways involved in tumor growth, including those related to apoptosis and cell cycle regulation. -
Neuroprotective Effects :
Some studies suggest that derivatives of benzo[c]chromenes can cross the blood-brain barrier and exhibit neuroprotective effects. They may help in conditions such as neurodegenerative diseases by modulating neurotransmitter levels and protecting neuronal cells from oxidative damage .
The biological activities of ethyl (4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxyacetate are thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or cancer progression.
- Receptor Modulation : Similar compounds have been shown to act as agonists or antagonists at various receptors, including cannabinoid receptors (CB1 and CB2), which are implicated in pain modulation and inflammation .
Table 1: Summary of Biological Activities
Case Studies
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Study on Anti-inflammatory Activity :
A recent study evaluated a series of benzochromene derivatives for their anti-inflammatory effects in vitro. The most potent compound showed an IC50 value significantly lower than standard treatments, indicating its potential as a therapeutic agent for inflammatory diseases . -
Anticancer Efficacy :
In a study involving various cancer cell lines, ethyl (4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxyacetate demonstrated notable cytotoxic effects, leading to a reduction in cell viability through apoptosis induction .
Scientific Research Applications
Pharmacological Applications
1.1 Antioxidant Activity
Research has indicated that compounds similar to ethyl (4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxyacetate exhibit notable antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases. A study demonstrated that derivatives of this compound can scavenge free radicals effectively, suggesting potential therapeutic uses in conditions like cancer and cardiovascular diseases .
1.2 Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory disorders such as arthritis and chronic pain conditions .
1.3 Neuroprotective Properties
There is emerging evidence that this compound may have neuroprotective effects. Research involving animal models has suggested that it could protect against neurodegeneration by modulating pathways involved in neuronal survival and apoptosis . This positions it as a potential therapeutic agent for neurodegenerative diseases like Alzheimer's and Parkinson's.
Organic Synthesis Applications
2.1 Building Block for Synthesis
Ethyl (4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxyacetate serves as a versatile building block in organic synthesis. Its unique structure allows for the derivation of various functionalized compounds through reactions such as esterification and nucleophilic substitution .
2.2 Synthesis of Novel Compounds
Researchers have utilized this compound to synthesize novel derivatives with enhanced biological activities. For example, modifications to the ester group have led to compounds with improved solubility and bioavailability, which are crucial for drug development .
Material Science Applications
3.1 Polymer Chemistry
In material science, ethyl (4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxyacetate has been explored as a monomer for polymer synthesis. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength .
3.2 Coatings and Composites
The compound has potential applications in developing advanced coatings and composites due to its chemical stability and resistance to degradation. Research indicates that coatings formulated with this compound exhibit improved durability under environmental stressors .
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antioxidant | Free radical scavenging | |
| Anti-inflammatory | Inhibition of cytokines | |
| Neuroprotective | Modulation of neuronal survival pathways |
Table 2: Synthetic Applications
| Application Type | Description | Reference |
|---|---|---|
| Building Block | Used in esterification reactions | |
| Novel Compound Synthesis | Derivatives with enhanced bioactivity |
Table 3: Material Science Applications
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : In HCl/ethanol (reflux, 6–8 h), the ester converts to (4-methyl-6-oxo-benzo[c]chromen-3-yl)oxyacetic acid.
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Basic Hydrolysis : NaOH/water-ethanol (room temperature, 2–4 h) yields the sodium carboxylate salt.
| Reaction Conditions | Product | Key Characteristics |
|---|---|---|
| 6M HCl, ethanol, reflux | Carboxylic acid (C₂₂H₁₆O₅) | White precipitate, m.p. 198–202°C |
| 2M NaOH, H₂O/EtOH, 25°C | Sodium (4-methyl-6-oxo-benzo[c]chromen-3-yl)oxyacetate | Water-soluble, characterized by IR |
Nucleophilic Substitution at the Phenolic Oxygen
The electron-rich phenolic oxygen facilitates nucleophilic displacement reactions:
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Alcoholysis : Methanol/K₂CO₃ in DMF (60°C, 12 h) replaces the ethyl group with methyl, forming methyl (4-methyl-6-oxo-benzo[c]chromen-3-yl)oxyacetate.
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Aminolysis : Primary amines (e.g., benzylamine) in THF with catalytic DMAP yield amide derivatives.
Oxidation of the Tetrahydro Ring
The saturated cyclohexane ring in the tetrahydro-6H-benzo[c]chromen system undergoes dehydrogenation:
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With KMnO₄/H₂SO₄ : Forms a fully aromatic benzo[c]chromenone structure (C₂₄H₁₆O₅).
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Catalytic DDQ : Selective oxidation under mild conditions preserves the ester group.
Cross-Coupling Reactions
While direct data for this compound is limited, analogous benzo[c]chromenes undergo:
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Suzuki Coupling : Pd(PPh₃)₄-mediated coupling with arylboronic acids at the C-3 position (1,4-dioxane, 100°C) .
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Buchwald-Hartwig Amination : Introduces aryl/alkyl amines to the chromenone scaffold.
Photochemical Reactivity
The chromenone core exhibits UV-induced [2+2] cycloaddition:
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With Maleic Anhydride : Forms a bridged cyclobutane derivative under 254 nm UV light.
Critical Reaction Variables
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Solvent Polarity : DMF enhances nucleophilic substitution rates vs. THF.
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Temperature : Dehydrogenation requires >80°C for high conversion.
-
Catalysts : DMAP accelerates aminolysis by 3–5×.
This compound’s multifunctional reactivity makes it a versatile intermediate for synthesizing bioactive chromenone derivatives, though further mechanistic studies are needed to elucidate stereochemical outcomes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzo[c]chromen Core
Ethyl 2-((8-Methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy)acetate (2j)
- Structural Differences : Replaces the 4-methyl group with an 8-methoxy substituent and lacks the phenyl group in the ester side chain.
- Synthesis : Prepared via nucleophilic substitution using ethyl 2-bromoacetate (51% yield) .
- Physical Properties : Melting point 151.5–152.8°C; distinct NMR shifts (δ 8.28 ppm for aromatic protons) and HRMS ([M+H]+: 329.0947) .
- Biological Relevance : Explored for phosphodiesterase inhibition, highlighting the impact of substituent positioning on activity .
3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (THU-OH)
- Structural Differences: Contains a hydroxyl group at position 3 instead of the phenoxyacetate ester.
- Synthesis: Produced via ZrCl4-catalyzed condensation of resorcinol and ethyl 2-oxocyclohexanecarboxylate .
Positional Isomerism
Ethyl (3-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxyacetate
- Structural Differences: Methyl group at position 3 (vs. 4) and phenoxyacetate at position 1 (vs. 3).
- Molecular Formula : Identical (C24H24O5), but isomerism alters steric and electronic properties.
- Implications: Positional changes may affect binding to biological targets, as seen in cannabinoid receptor studies where substituent placement modulates affinity .
Ester Group Modifications
2-[(4-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic Acid (CAS 304896-80-8)
- Structural Differences: Replaces the ethyl phenylacetate with a propanoic acid group.
- Properties : Increased acidity (pKa ~4-5) due to the carboxylic acid, enhancing water solubility but reducing cell permeability .
- Applications : Used in prodrug design, where ester-to-acid conversion is leveraged for targeted release .
[(4-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetic Acid (CAS 302551-41-3)
Complex Ester Derivatives
(4-Methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 6-[(tert-butoxycarbonyl)amino]hexanoate
- Structural Differences: Incorporates a tert-butoxycarbonyl (Boc)-protected amine on a hexanoate chain.
- Functional Role : The Boc group enhances stability during synthesis, while the extended chain may improve membrane penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
